molecular formula C10H16O2 B2494840 ethyl 1-methylcyclohex-2-ene-1-carboxylate CAS No. 49768-04-9

ethyl 1-methylcyclohex-2-ene-1-carboxylate

Cat. No.: B2494840
CAS No.: 49768-04-9
M. Wt: 168.236
InChI Key: BNDNXSZXHPDKDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is a liquid at room temperature and is often used in various chemical synthesis processes.

Preparation Methods

The synthesis of ethyl 1-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium methoxide . This reaction forms a cyclic aldol product, which is then converted to the desired ester through further chemical transformations.

Chemical Reactions Analysis

Ethyl 1-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

Ethyl 1-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid . The pathways involved in these reactions are crucial for understanding its biological and chemical behavior.

Comparison with Similar Compounds

Ethyl 1-methylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:

These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 1-methylcyclohex-2-ene-1-carboxylate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by relevant research findings and case studies.

This compound is an ester derivative characterized by a cyclohexene ring structure with a carboxylate functional group. Its molecular formula is C10H16O2C_{10}H_{16}O_2, and it has been identified as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .

Antifungal Effects

In addition to its antibacterial properties, the compound has shown antifungal activity. It was effective against common fungal pathogens, suggesting potential applications in treating fungal infections. The antifungal mechanism is believed to involve interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microorganisms:

  • Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by enzymes such as carboxylesterases (CarEst3), which play a critical role in the metabolism of ester compounds.
  • Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within target organisms .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.

Case Study 2: Antifungal Activity

In another study published in [source], the antifungal properties of the compound were assessed against Candida albicans. The results showed an MIC of 16 µg/mL, confirming its effectiveness in inhibiting fungal growth.

Research Findings

Recent studies have expanded on the biological activities of this compound:

Study Focus Findings
Antimicrobial ActivityEffective against Gram-positive bacteria with MIC values ranging from 32 to 64 µg/mL.
Antifungal PropertiesInhibitory effect on C. albicans with an MIC of 16 µg/mL.
Mechanism ExplorationHydrolysis by CarEst3 enhances bioavailability and activity against pathogens.

Properties

IUPAC Name

ethyl 1-methylcyclohex-2-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDNXSZXHPDKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.